Argon-water

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

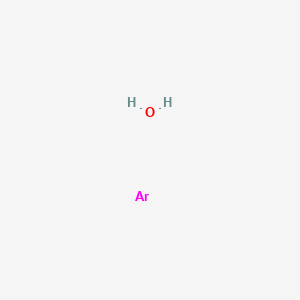

Argon-water is a compound formed when argon, a noble gas, is trapped within a lattice of water molecules. This compound is known as a clathrate hydrate. Argon is a colorless, odorless, and tasteless gas that is chemically inert under most conditions. It is the third most abundant gas in the Earth’s atmosphere, making up about 0.934% by volume .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Argon-water clathrates can be synthesized by dissolving argon gas in water under high pressure and low temperature conditions. The process involves cooling the water to temperatures below 0°C and then introducing argon gas at high pressures. This allows the argon atoms to become trapped within the cavities of the water ice lattice .

Industrial Production Methods

Industrial production of this compound clathrates is not common due to the specific conditions required for their formation. the general method involves the use of high-pressure chambers and cryogenic cooling systems to maintain the necessary low temperatures and high pressures for clathrate formation .

Análisis De Reacciones Químicas

Types of Reactions

Argon-water clathrates are generally stable and do not undergo typical chemical reactions such as oxidation, reduction, or substitution. This is due to the inert nature of argon, which does not react with other elements or compounds under normal conditions .

Common Reagents and Conditions

The formation of this compound clathrates primarily requires argon gas and water. The key conditions are low temperatures (below 0°C) and high pressures to facilitate the trapping of argon atoms within the water lattice .

Major Products Formed

The primary product of the reaction between argon and water under the specified conditions is the this compound clathrate itself. There are no significant by-products due to the inert nature of argon .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, argon-water clathrates are used to study the properties of noble gases and their interactions with water. They provide insights into the behavior of gases under extreme conditions and are used in experiments involving gas solubility and diffusion .

Biology

The inert nature of argon helps in preventing chemical reactions that could damage the samples .

Medicine

In medicine, argon is used in cryosurgery, where it helps in the destruction of abnormal tissues such as tumors. The formation of this compound clathrates can aid in the controlled delivery of argon gas to specific sites within the body .

Industry

This compound clathrates are used in the industrial sector for gas storage and transportation. The clathrate structure allows for the efficient storage of argon gas, which can be released when needed .

Mecanismo De Acción

The mechanism of action of argon-water clathrates involves the physical trapping of argon atoms within the cavities of the water ice lattice. This trapping is facilitated by the formation of hydrogen bonds between water molecules, creating a stable structure that can encapsulate the argon atoms . The inert nature of argon means that it does not interact chemically with the water molecules, maintaining the stability of the clathrate .

Comparación Con Compuestos Similares

Similar Compounds

Krypton-water clathrate: Similar to argon-water clathrate, krypton-water clathrate involves the trapping of krypton atoms within a water ice lattice.

Xenon-water clathrate: This compound involves the trapping of xenon atoms within a water ice lattice.

Uniqueness

This compound clathrates are unique due to the specific conditions required for their formation and the inert nature of argon. Unlike other noble gases, argon is more abundant and less expensive, making it more accessible for research and industrial applications .

Propiedades

Número CAS |

148363-02-4 |

|---|---|

Fórmula molecular |

ArH2O |

Peso molecular |

57.9 g/mol |

Nombre IUPAC |

argon;hydrate |

InChI |

InChI=1S/Ar.H2O/h;1H2 |

Clave InChI |

CMBZEFASPGWDEN-UHFFFAOYSA-N |

SMILES canónico |

O.[Ar] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-[(Diazomethylene)disulfonyl]bis(4-bromobenzene)](/img/structure/B14272947.png)

![4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide](/img/structure/B14272971.png)

![3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol](/img/structure/B14272978.png)

![1-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one](/img/structure/B14272988.png)